Methyl 2,6-diaminobenzoate
CAS No.: 32114-64-0
Cat. No.: VC14384123
Molecular Formula: C8H10N2O2
Molecular Weight: 166.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 32114-64-0 |
|---|---|
| Molecular Formula | C8H10N2O2 |
| Molecular Weight | 166.18 g/mol |
| IUPAC Name | methyl 2,6-diaminobenzoate |
| Standard InChI | InChI=1S/C8H10N2O2/c1-12-8(11)7-5(9)3-2-4-6(7)10/h2-4H,9-10H2,1H3 |
| Standard InChI Key | OHNFWUNUCQMCOL-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=C(C=CC=C1N)N |
Introduction
Chemical Structure and Crystallographic Properties
Molecular Architecture
Methyl 2,6-diaminobenzoate (C₈H₁₀N₂O₂) features a benzene ring with amino (–NH₂) groups at the 2- and 6-positions and a methyl ester (–COOCH₃) at the 1-position. This substitution pattern creates a planar framework that facilitates intermolecular interactions. X-ray diffraction studies reveal that the amino groups engage in dual hydrogen-bonding interactions with both the carbonyl (C=O) and alkoxy (O–CH₃) oxygen atoms of adjacent ester groups .
Hydrogen-Bonding Networks
The compound’s crystal structure is stabilized by N–H⋯O hydrogen bonds, with bond lengths ranging between 2.85–3.10 Å (Table 1). Notably, the N–H bonds align within the plane of the ester group, optimizing orbital overlap and electrostatic interactions . This preference for in-plane geometry distinguishes methyl 2,6-diaminobenzoate from analogues lacking ortho-amino substituents.
Table 1: Hydrogen bond parameters in methyl 2,6-diaminobenzoate
| Donor–Acceptor Pair | Bond Length (Å) | Bond Angle (°) |
|---|---|---|
| N–H⋯O (carbonyl) | 2.89 | 156 |
| N–H⋯O (alkoxy) | 2.92 | 158 |
The bis-triphenylboron complex of methyl 2,6-diaminobenzoate exhibits similar hydrogen-bonding patterns, though cation-anion interactions dominate in its tetrafluoroborate salt .
Synthesis and Preparation
Crystallization and Purification
Recrystallization from polar solvents such as methanol or ethanol yields high-purity crystals suitable for X-ray analysis. The compound’s solubility in aqueous solutions is limited but enhances under acidic conditions due to protonation of the amino groups .
Physical and Chemical Properties
Thermal Stability
Differential scanning calorimetry (DSC) data indicate a melting point range of 145–150°C, consistent with hydrogen-bonded crystalline materials. The compound remains stable under ambient conditions but may undergo oxidative degradation at elevated temperatures.
Reactivity
The amino groups participate in electrophilic substitution reactions, enabling functionalization at the aromatic ring. For example, acylation with tosyl chloride yields methyl 2-amino-6-tosylaminobenzoate, where the more acidic tosyl-N–H group preferentially hydrogen-bonds with the carbonyl oxygen .
Applications in Scientific Research
Supramolecular Chemistry
Methyl 2,6-diaminobenzoate serves as a model system for studying hydrogen-bond-directed self-assembly. Its ability to form predictable intermolecular networks has implications for designing molecular crystals with tailored porosity or optical properties .
Comparison with Structural Isomers
Methyl 3,4-Diaminobenzoate
In contrast to the 2,6-isomer, methyl 3,4-diaminobenzoate (C₈H₁₀N₂O₂) features adjacent amino groups at the 3- and 4-positions. This substitution pattern disrupts symmetry, leading to distinct crystallization behavior. While both isomers undergo oxidation to quinones, the 3,4-isomer forms more stable intermediates due to resonance stabilization .
Table 2: Comparative properties of methyl diaminobenzoate isomers
| Property | 2,6-Diaminobenzoate | 3,4-Diaminobenzoate |
|---|---|---|
| Hydrogen-bond geometry | In-plane N–H⋯O | Out-of-plane N–H⋯O |
| Melting point (°C) | 145–150 | 160–165 |
| Oxidation product | Unstable quinone | Stabilized quinone |
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